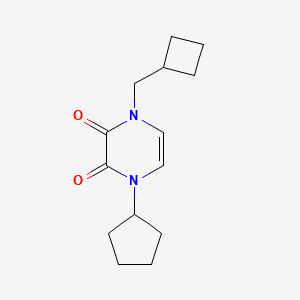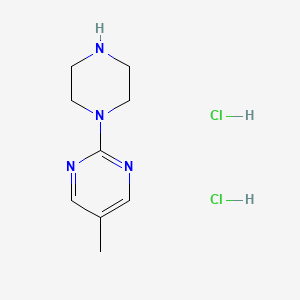![molecular formula C22H21FN6O4 B2816015 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1113103-49-3](/img/structure/B2816015.png)
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O4 and its molecular weight is 452.446. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have focused on synthesizing triazole derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their potential antimicrobial effects. Their research suggests that specific triazole compounds exhibit good to moderate activities against various microorganisms, highlighting the class's potential in developing new antimicrobial agents Bektaş et al., 2007.
Synthesis Methodologies
Research by Moreno-Fuquen et al. (2019) presents an efficient approach for the regioselective synthesis of triazole derivatives through microwave-assisted Fries rearrangement. This study emphasizes the significance of innovative synthesis techniques in creating compounds with potential therapeutic applications Moreno-Fuquen et al., 2019.
Structural Characterization and Analysis
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and performed structural characterization of isostructural thiazole derivatives, providing insights into molecular conformations and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of triazole compounds, which can inform their practical applications Kariuki et al., 2021.
Exploration of Pharmacological Properties
Research into triazole compounds often extends into evaluating their pharmacological properties. For example, Pokhodylo et al. (2021) investigated the antimicrobial activities of 1H-1,2,3-triazole-4-carboxamides against various pathogens, demonstrating the potential of triazole derivatives as antimicrobial agents. Their findings contribute to the broader understanding of the pharmacological applications of triazole compounds Pokhodylo et al., 2021.
Mecanismo De Acción
Target of Action
The primary target of this compound is the P2X7 purinegic receptor . This receptor plays a crucial role in various physiological processes, including inflammation and pain perception.
Mode of Action
The compound acts as a highly potent, selective, competitive antagonist of the P2X7 receptor . It binds to the receptor and inhibits its function, thereby modulating the physiological processes controlled by this receptor.
Propiedades
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4/c1-12-16(26-22(33-12)13-7-6-10-17(31-2)19(13)32-3)11-29-20(24)18(27-28-29)21(30)25-15-9-5-4-8-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBNQJGUZOMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

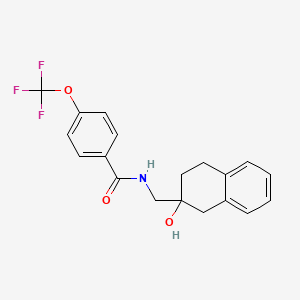
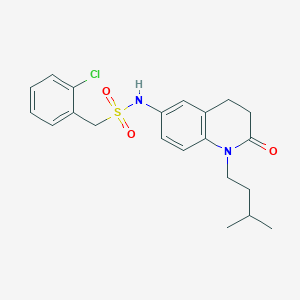

![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)

![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)
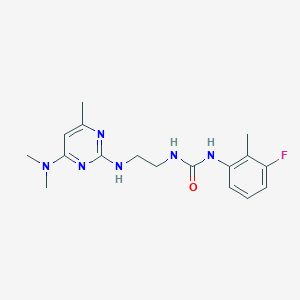

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815943.png)
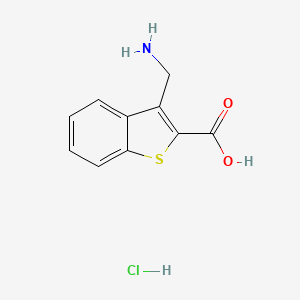

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)
